molecular formula C7H18Cl2N2 B8189212 (3S, 4R)-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride

(3S, 4R)-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride

Cat. No.: B8189212
M. Wt: 201.13 g/mol
InChI Key: YPGNKRYLHNGLKX-AUCRBCQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S, 4R)-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride is a piperidine derivative known for its versatile applications in organic synthesis and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S, 4R)-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride typically involves the enantioselective multistage synthesis of piperidine derivatives. One common method includes the key one-pot azide reductive cyclization of aldehyde, followed by further modifications to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as hydrogenation, cyclization, and amination are commonly employed in the production process .

Chemical Reactions Analysis

Types of Reactions

(3S, 4R)-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

(3S, 4R)-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S, 4R)-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor or receptor agonist, modulating biochemical pathways to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S, 4R)-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications .

Properties

IUPAC Name

(3S,4R)-1,3-dimethylpiperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-6-5-9(2)4-3-7(6)8;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGNKRYLHNGLKX-AUCRBCQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@H]1N)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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